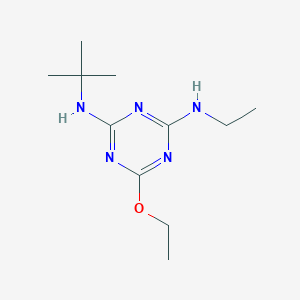
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPC is a piperazine derivative that has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
科学的研究の応用
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to possess a wide range of biological activities, making it a promising candidate for therapeutic applications. One of the most significant applications of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is in the field of antimicrobial research. Studies have shown that N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide exhibits potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
In addition to its antimicrobial activity, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to possess antitumor properties. Studies have demonstrated that N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Furthermore, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a novel anticancer agent.
作用機序
The mechanism of action of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in bacterial and cancer cell growth. Studies have shown that N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the activity of DNA gyrase, an enzyme involved in DNA replication in bacteria. In cancer cells, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of several key signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Furthermore, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
One of the advantages of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is its potent antimicrobial and antitumor activity, which makes it a promising candidate for therapeutic applications. Furthermore, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments.
However, one of the limitations of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is its limited solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, which could lead to the development of more potent and selective compounds.
Furthermore, research could focus on the development of novel formulations of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide that improve its solubility and bioavailability. Finally, research could explore the potential of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide as a synergistic agent in combination with other antimicrobial or anticancer agents, which could enhance its therapeutic potential.
合成法
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process that involves the reaction of 2-chloropyrimidine with cyclopropylamine, followed by the reaction of the resulting intermediate with 1-piperazinecarbothioamide. The final product is obtained through purification and isolation steps, which yield a white crystalline powder with a high degree of purity.
特性
IUPAC Name |
N-cyclopropyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5S/c18-12(15-10-2-3-10)17-8-6-16(7-9-17)11-13-4-1-5-14-11/h1,4-5,10H,2-3,6-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYIHLXHCCMXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(pyrimidin-2-yl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)
![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)
![1-{[(4-methylbenzyl)thio]acetyl}piperidine](/img/structure/B5876191.png)


![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)
